Differential Kinase Inhibition Profile: HA-100 vs. H-7
HA-100 demonstrates a distinct kinase inhibition profile compared to the closely related isoquinolinesulfonamide analog H-7. While both compounds inhibit PKG, PKA, PKC, and MLCK, their relative potencies differ significantly, which can lead to divergent experimental outcomes [1]. For instance, HA-100 is approximately 3-fold more potent against PKG than H-7, while H-7 is a more potent inhibitor of MLCK . This quantitative difference highlights why these compounds are not functionally interchangeable in assays where multiple kinases are involved.
| Evidence Dimension | Inhibition potency (IC50) |
|---|---|
| Target Compound Data | PKG: 4 μM; PKA: 8 μM; PKC: 12 μM; MLCK: 240 μM |
| Comparator Or Baseline | H-7: PKG: 5.8 μM; PKA: 3.0 μM; PKC: 6.0 μM; MLCK: 97.0 μM |
| Quantified Difference | HA-100 is 1.45-fold less potent against PKG but 2.47-fold less potent against MLCK compared to H-7. Conversely, HA-100 is 2.67-fold less potent against PKA than H-7. |
| Conditions | In vitro kinase assays using purified enzymes; specific assay conditions (e.g., ATP concentration) may vary between studies. |
Why This Matters
This data is crucial for selecting the appropriate tool compound when designing experiments aimed at modulating specific kinase pathways or when comparing the effects of pan-kinase inhibition with different selectivity fingerprints.
- [1] BCP ChemLab. H-7 dihydrochloride Product Information. Accessed 2024. View Source
